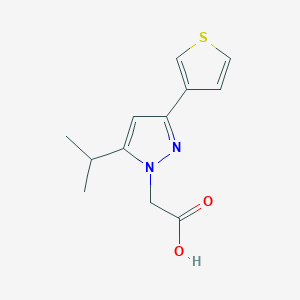

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring These types of compounds are often of interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various methods, including the use of thiophene-3-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of catalytic methods to introduce the thiophene ring efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.

Substitution: Both the pyrazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazoles.

Scientific Research Applications

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

Medicine: It may have applications as an anti-inflammatory or antimicrobial agent, given the known activities of similar compounds.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific biological target. Generally, compounds containing pyrazole and thiophene rings can interact with various enzymes and receptors in the body. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.

Thiophene derivatives: Various thiophene-containing compounds with known biological activities, such as antimicrobial or anti-inflammatory properties.

Uniqueness

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the pyrazole and thiophene rings, which can confer a range of biological activities and chemical reactivities. This makes it a versatile compound for research in multiple fields.

Biological Activity

2-(5-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a pyrazole ring with an isopropyl group and a thiophene moiety, which contribute to its lipophilicity and potential interactions with biological targets. The unique combination of these structural elements enhances its therapeutic potential compared to simpler analogs.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound 7b | 0.22 | Bactericidal |

| Compound 5a | 0.25 | Bactericidal |

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds containing thiophene rings have been associated with reduced levels of inflammatory markers in various models. A recent study synthesized a library of pyrazolo[1,5-a]quinazolines and demonstrated their ability to inhibit LPS-induced NF-κB/AP-1 reporter activity, with IC50 values significantly below 50 μM for some compounds .

Cytotoxic Effects

The cytotoxicity of pyrazole derivatives has been explored in various cancer cell lines. In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, specific pyrazoles demonstrated synergistic effects when combined with doxorubicin, enhancing the overall cytotoxicity . This suggests that compounds like this compound may hold promise as anticancer agents.

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | TBD | Yes |

| Pyrazole A | MDA-MB-231 | TBD | Yes |

Case Studies

In a significant case study, researchers evaluated the effects of various pyrazole derivatives on tumor growth in vivo. The results indicated that certain compounds led to a marked reduction in tumor size compared to controls, suggesting their potential utility in cancer therapy .

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)acetic acid |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)11-5-10(9-3-4-17-7-9)13-14(11)6-12(15)16/h3-5,7-8H,6H2,1-2H3,(H,15,16) |

InChI Key |

XRZSBXMTKSXAPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1CC(=O)O)C2=CSC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.